molecular formula C4H8N4 B3052362 dimethyl-1H-1,2,3-triazol-1-amine CAS No. 40679-57-0

dimethyl-1H-1,2,3-triazol-1-amine

Cat. No.: B3052362
CAS No.: 40679-57-0
M. Wt: 112.13 g/mol
InChI Key: LVETYZWBIIYQRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl-1H-1,2,3-triazol-1-amine is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms. It is known for its stability and ability to engage in various chemical interactions, making it a valuable compound in medicinal chemistry and other scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl-1H-1,2,3-triazol-1-amine can be synthesized through a 1,3-dipolar cycloaddition reaction between azides and alkynes. This reaction is often catalyzed by copper (I) ions, which facilitate the formation of the triazole ring. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve high yields and purity of the final product. Additionally, the reaction can be scaled up by optimizing the concentration of reactants and the duration of the reaction .

Chemical Reactions Analysis

Types of Reactions

Dimethyl-1H-1,2,3-triazol-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted triazoles .

Scientific Research Applications

Dimethyl-1H-1,2,3-triazol-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: It is used in the production of various materials, including polymers and coatings

Mechanism of Action

The mechanism of action of dimethyl-1H-1,2,3-triazol-1-amine involves its ability to interact with various molecular targets. It can form hydrogen bonds and engage in dipole-dipole interactions with biological molecules, which can modulate their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl-1H-1,2,3-triazol-1-amine is unique due to its specific ring structure and the presence of two methyl groups, which influence its chemical reactivity and biological activity.

Biological Activity

Dimethyl-1H-1,2,3-triazol-1-amine is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicine, particularly its antimicrobial and anticancer properties, alongside detailed research findings and case studies.

Chemical Structure and Properties

This compound features a triazole ring which is known for its stability and ability to mimic biological structures such as amide bonds. The presence of two methyl groups enhances its solubility and reactivity, making it a valuable scaffold in medicinal chemistry .

The biological activity of this compound is attributed to its ability to interact with various molecular targets through hydrogen bonding and dipole-dipole interactions. This interaction can modulate the activity of proteins and enzymes involved in critical biological processes .

Biological Activities

Antimicrobial Properties:
Research indicates that this compound exhibits antimicrobial activity against various pathogens. For instance, derivatives of triazole compounds have shown effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. A study demonstrated that specific 1,2,3-triazole derivatives had minimum inhibitory concentrations (MICs) ranging from 0.5 to 16 µg/mL against these bacteria .

Anticancer Properties:
The anticancer potential of this compound is notable in several studies. Triazole-containing compounds have been reported to inhibit tumor growth and induce apoptosis in cancer cells. For example, certain derivatives have been shown to possess IC50 values as low as 60 nM against various cancer cell lines . The mechanism involves the disruption of cellular processes critical for cancer cell survival.

Case Studies

  • Antimicrobial Efficacy:
    A study published in Frontiers in Molecular Biosciences highlighted the synthesis of a series of 1,2,3-triazole derivatives that demonstrated significant antibacterial activity. Among these, compounds containing dimethyl substitutions showed enhanced efficacy compared to their non-substituted counterparts .
  • Anticancer Activity:
    In a comparative study on triazole derivatives' anticancer effects, this compound was tested against human breast cancer cell lines. The results indicated that this compound effectively inhibited cell proliferation and induced apoptosis at concentrations significantly lower than traditional chemotherapeutics .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotable Features
This compoundAntimicrobial, AnticancerHigh solubility; mimics amide bonds
1,2,4-TriazoleAntifungalDifferent biological profile; less stable
ImidazoleAntiviralUsed in various therapeutic applications

Properties

IUPAC Name

4,5-dimethyltriazol-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N4/c1-3-4(2)8(5)7-6-3/h5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVETYZWBIIYQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=N1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10484175
Record name 4,5-Dimethyl-1H-1,2,3-triazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40679-57-0
Record name 4,5-Dimethyl-1H-1,2,3-triazol-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10484175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethyl-1H-1,2,3-triazol-1-amine
Reactant of Route 2
dimethyl-1H-1,2,3-triazol-1-amine
Reactant of Route 3
dimethyl-1H-1,2,3-triazol-1-amine
Reactant of Route 4
dimethyl-1H-1,2,3-triazol-1-amine
Reactant of Route 5
dimethyl-1H-1,2,3-triazol-1-amine
Reactant of Route 6
Reactant of Route 6
dimethyl-1H-1,2,3-triazol-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.